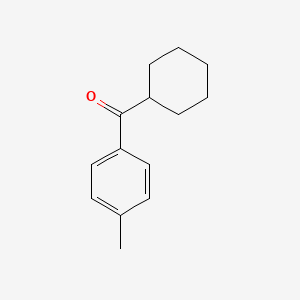

Cyclohexyl p-tolyl ketone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZZBMGYMUGQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182182 | |

| Record name | Cyclohexyl p-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2789-44-8 | |

| Record name | Cyclohexyl(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2789-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl p-tolyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002789448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl p-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl p-tolyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL P-TOLYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8568Q3FE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclohexyl p-tolyl ketone via Friedel-Crafts Acylation

This guide provides a comprehensive overview of the synthesis of cyclohexyl p-tolyl ketone, a valuable intermediate in the development of pharmaceuticals and fine chemicals. We will delve into the theoretical underpinnings of the Friedel-Crafts acylation, provide a detailed and validated experimental protocol, and discuss critical considerations for process optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Theoretical Framework: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic chemistry, facilitating the attachment of an acyl group to an aromatic ring through electrophilic aromatic substitution.[1][2] Developed in 1877 by Charles Friedel and James Mason Crafts, this reaction has become indispensable for the synthesis of aryl ketones.[2]

1.1. The Reaction Mechanism

The synthesis of this compound proceeds via the Friedel-Crafts acylation of toluene with cyclohexanecarbonyl chloride. The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[2][3] The mechanism can be delineated into four key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst reacts with cyclohexanecarbonyl chloride to form a highly electrophilic acylium ion.[2][4] This resonance-stabilized cation is the key reactive intermediate.[3]

-

Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the acylium ion.[4] This step results in the formation of a non-aromatic carbocation intermediate, known as an arenium ion or σ-complex.[4]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the ketone product.[2]

-

Catalyst Complexation and Regeneration: The newly formed this compound, being a Lewis base, forms a complex with the AlCl₃ catalyst.[5] This complex is then hydrolyzed during the workup phase to release the final product and regenerate the catalyst.[6]

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents further acylation of the aromatic ring.[3][7]

1.2. Regioselectivity in the Acylation of Toluene

The methyl group of toluene is an ortho, para-directing activator. However, due to the steric hindrance posed by the bulky cyclohexyl group of the acylium ion, the acylation reaction predominantly yields the para-substituted product, this compound.[8]

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations. Adherence to anhydrous conditions is critical for the success of this reaction.[9]

2.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.3 equivalents | Highly corrosive and moisture-sensitive.[10] | |

| Cyclohexanecarbonyl Chloride | 146.61 | 1.0 equivalent | Corrosive and lachrymatory.[9] | |

| Toluene | 92.14 | 1.2 equivalents | Anhydrous grade recommended. | |

| Anhydrous Dichloromethane (DCM) | 84.93 | As required | Solvent for the reaction. | |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As required | For quenching the reaction. | |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As required | For neutralization. | |

| Saturated Sodium Chloride (Brine) | 58.44 | As required | For washing. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As required | For drying the organic phase. | |

| Crushed Ice | As required | For quenching the reaction. |

2.2. Reaction Setup and Procedure

The following workflow diagram illustrates the key steps in the synthesis:

Figure 1: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.[11] All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.[12]

-

Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (1.3 equivalents) and add anhydrous dichloromethane to create a stirrable suspension.[8]

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.[11]

-

Acyl Chloride Addition: Dissolve cyclohexanecarbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.[8] A color change to bright yellow or amber is typically observed as the acylium ion complex forms.[12]

-

Toluene Addition: After the complete addition of the acyl chloride, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.[9]

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-3 hours to ensure the reaction goes to completion.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

Workup and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[11] This step should be performed with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[8]

-

Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[8][10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.[8]

2.3. Purification

The crude product can be purified by either vacuum distillation or column chromatography on silica gel to obtain the pure this compound.[8][13]

Troubleshooting and Process Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | Moisture contamination deactivating the AlCl₃ catalyst.[12] | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen). |

| Insufficient reaction time or temperature. | Monitor the reaction by TLC to determine the optimal reaction time. If necessary, gentle heating can be applied after the initial addition phase. | |

| Formation of Side Products | Polyacylation (less common in acylation). | Use a slight excess of the aromatic substrate (toluene). The deactivating nature of the ketone product generally prevents this.[9] |

| Isomer formation (ortho-product). | The steric bulk of the acylating agent favors para-substitution. Lowering the reaction temperature can sometimes improve regioselectivity. | |

| Difficult Workup | Emulsion formation during extraction. | Add a small amount of brine to help break the emulsion. |

3.1. Alternative Catalysts

While aluminum chloride is the most common catalyst, other Lewis acids such as iron(III) chloride (FeCl₃) can also be used and may offer advantages in terms of handling and safety.[3][14]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is characteristic of the carbonyl group in an aryl ketone.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.[15]

The molecular formula for this compound is C₁₄H₁₈O.[16]

Conclusion

The Friedel-Crafts acylation remains a powerful and versatile method for the synthesis of aryl ketones. The synthesis of this compound, as detailed in this guide, provides a practical example of this important reaction. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can achieve high yields of this valuable chemical intermediate. Careful attention to anhydrous conditions and proper workup procedures are paramount to the successful execution of this synthesis.

References

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. byjus.com [byjus.com]

- 3. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. websites.umich.edu [websites.umich.edu]

- 12. scribd.com [scribd.com]

- 13. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. This compound [drugfuture.com]

An In-depth Technical Guide to Cyclohexyl p-tolyl ketone (CAS 2789-44-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl p-tolyl ketone, with the CAS number 2789-44-8, is an aromatic ketone that presents a scaffold of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexyl ring connected to a p-tolyl group through a carbonyl linker, offers a unique combination of lipophilicity and aromaticity. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, analytical characterization, potential applications in drug development, and a discussion of its likely metabolic and toxicological profile.

Chemical and Physical Properties

This compound, also known as cyclohexyl(4-methylphenyl)methanone, is a solid at room temperature. Its chemical structure combines a bulky, non-polar cyclohexyl group with a substituted aromatic ring, influencing its solubility and reactivity. It is expected to be soluble in non-polar organic solvents and have limited solubility in polar solvents like water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2789-44-8 | [1] |

| Molecular Formula | C₁₄H₁₈O | [2] |

| Molecular Weight | 202.29 g/mol | [2] |

| IUPAC Name | Cyclohexyl(4-methylphenyl)methanone | [2] |

| Synonyms | This compound, (4-Methylphenyl)cyclohexyl ketone | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.

Materials:

-

Toluene (anhydrous)

-

Cyclohexanecarbonyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous DCM from the addition funnel.

-

Addition of Toluene: Following the addition of the acyl chloride, add anhydrous toluene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Analytical Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl group, and the aliphatic protons of the cyclohexyl ring. The aromatic protons will likely appear as two doublets in the range of 7.0-8.0 ppm. The methyl protons should present as a singlet around 2.4 ppm. The cyclohexyl protons will be observed as a series of multiplets in the upfield region (1.2-3.5 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of 190-210 ppm), the aromatic carbons, the methyl carbon, and the aliphatic carbons of the cyclohexyl ring.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic (CH) | 7.0 - 8.0 | d, d |

| Cyclohexyl (CH) | 3.0 - 3.5 | m |

| Methyl (CH₃) | ~2.4 | s |

| Cyclohexyl (CH₂) | 1.2 - 2.0 | m |

| ¹³C NMR | ||

| Carbonyl (C=O) | 190 - 210 | |

| Aromatic (C) | 125 - 150 | |

| Cyclohexyl (CH) | 40 - 50 | |

| Cyclohexyl (CH₂) | 25 - 35 | |

| Methyl (CH₃) | ~21 |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values can be found on spectral databases such as SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 202.29 g/mol ), the molecular ion peak [M]⁺ should be observed at m/z 202.

Expected Fragmentation Pattern:

-

Loss of the cyclohexyl group: A prominent fragment at m/z 119 corresponding to the [CH₃C₆H₄CO]⁺ acylium ion.

-

Loss of the p-tolyl group: A fragment at m/z 111 corresponding to the [C₆H₁₁CO]⁺ ion.

-

Loss of CO: A fragment at m/z 174 from the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch: A strong absorption band around 1670-1690 cm⁻¹ indicative of an aryl ketone.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Applications in Drug Development

Aryl ketones are versatile building blocks in medicinal chemistry, serving as intermediates for the synthesis of more complex bioactive molecules.

Potential as a Pharmaceutical Intermediate

While direct applications of this compound in approved drugs are not widely documented, the structurally related cyclohexyl phenyl ketone derivatives have been patented as intermediates in the synthesis of benzodiazepines, a class of drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[3] This suggests that this compound could be a valuable precursor for novel central nervous system (CNS) active agents.

Caption: Potential workflow for utilizing this compound in drug discovery.

Structure-Activity Relationship (SAR) Studies

The this compound scaffold can be systematically modified to explore structure-activity relationships. For instance, substitution on the tolyl ring or modification of the cyclohexyl group could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Metabolic and Toxicological Profile (Predictive)

Metabolism

Based on the metabolism of other cyclic ketones, this compound is likely to undergo both Phase I and Phase II metabolic transformations.

-

Phase I Metabolism: The primary route is expected to be oxidation. The cyclohexyl ring is susceptible to hydroxylation at various positions, and the methyl group on the tolyl ring can be oxidized to a hydroxymethyl group and further to a carboxylic acid. The ketone group may also be reduced to a secondary alcohol.

-

Phase II Metabolism: The hydroxylated metabolites can undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted.

Caption: Predicted metabolic pathway of this compound.

Toxicology

The toxicological profile of this compound has not been extensively studied. However, data from related alkyl cyclic ketones suggest a low order of acute toxicity. Potential toxicological concerns would likely be related to irritation upon direct contact. As with any chemical, appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a readily accessible compound with interesting potential as a building block in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is straightforward, and its structure offers multiple points for chemical modification. While further research is needed to fully elucidate its biological activity and potential applications, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the utility of this and related compounds.

References

A Technical Guide to the Synthesis and Characterization of Cyclohexyl(4-methylphenyl)methanone

Abstract

This technical guide provides a comprehensive overview of cyclohexyl(4-methylphenyl)methanone, a key chemical intermediate with significant potential in synthetic and medicinal chemistry. The document details the compound's identity, physicochemical properties, and a robust synthetic protocol based on the Friedel-Crafts acylation reaction. We delve into the mechanistic underpinnings of this synthesis, offering insights into the reaction's efficiency and selectivity. Furthermore, this guide presents a complete suite of analytical methodologies for structural verification, including detailed expected outcomes for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The discussion contextualizes the importance of the aryl ketone motif within drug discovery, positioning cyclohexyl(4-methylphenyl)methanone as a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical, and scientifically grounded resource.

Chemical Identity and Nomenclature

Cyclohexyl(4-methylphenyl)methanone is an aromatic ketone characterized by a carbonyl group linking a cyclohexyl ring and a p-tolyl (4-methylphenyl) group. Its unambiguous identification is crucial for regulatory compliance, patent literature, and scientific communication.

-

IUPAC Name: cyclohexyl(4-methylphenyl)methanone

-

CAS Number: 2789-44-8[1]

-

Common Synonyms: Cyclohexyl p-tolyl ketone, (4-Methylphenyl)cyclohexyl ketone, Cyclohexyl-p-tolyl-methanone[2]

1.1 Significance and Potential Applications

The structural motif of an aryl ketone is a cornerstone in medicinal chemistry. While direct biological data for cyclohexyl(4-methylphenyl)methanone is not extensively documented in public literature, its analogs and related structures serve as critical intermediates in the synthesis of high-value pharmaceutical compounds. For instance, structurally similar ketones are precursors for Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[3][4] The compound's two distinct lipophilic moieties (cyclohexyl and tolyl) make it an attractive scaffold for generating libraries of new chemical entities to be screened for various biological activities, from fungicidal properties to modulators of mitochondrial respiration.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of cyclohexyl(4-methylphenyl)methanone is presented below. These values are essential for planning synthetic procedures, purification strategies, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O | [1][2] |

| Molecular Weight | 202.29 g/mol | [2] |

| Appearance | Yellow to orange oil (predicted) | - |

| Boiling Point | Not specified; expected to be >250 °C at STP | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate); Insoluble in water | - |

Synthetic Strategy: Friedel-Crafts Acylation

The most efficient and industrially scalable method for preparing aryl ketones like cyclohexyl(4-methylphenyl)methanone is the Friedel-Crafts acylation.[7] This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.

3.1 Rationale for Method Selection

The Friedel-Crafts acylation is preferred over alternative multi-step routes (e.g., Grignard reagent addition to a nitrile followed by hydrolysis[8][9]) for several reasons:

-

Atom Economy: It is a direct, one-step process that forms the target C-C bond with high efficiency.

-

High Yield: The reaction is generally high-yielding.

-

Selectivity: The use of toluene as the aromatic substrate leverages the activating and ortho, para-directing effect of the methyl group. Steric hindrance at the ortho position favors the formation of the desired para-substituted product.

-

No Rearrangement: Unlike Friedel-Crafts alkylation, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, leading to a clean, predictable product.[10]

3.2 Detailed Reaction Mechanism

The reaction proceeds through three primary stages, catalyzed by a strong Lewis acid, typically aluminum trichloride (AlCl₃).[7][11]

-

Generation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of cyclohexanecarbonyl chloride, polarizing the C-Cl bond. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile.[10]

-

Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[7][11] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.

Crucial Insight: The product ketone is a moderate Lewis base and can form a stable complex with the AlCl₃ catalyst.[7][12] This complexation deactivates the catalyst, meaning that a stoichiometric amount (or a slight excess) of AlCl₃ must be used rather than a catalytic quantity. The final product is liberated from this complex during an aqueous workup.[7]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

4.1 Synthesis of Cyclohexyl(4-methylphenyl)methanone

This protocol describes the synthesis using toluene and cyclohexanecarbonyl chloride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene (anhydrous)

-

Cyclohexanecarbonyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath (0 °C).

-

Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.

-

Reactant Addition: Add toluene (1.5 eq) to the flask. In the dropping funnel, prepare a solution of cyclohexanecarbonyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 1M HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically a yellow to orange oil, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure cyclohexyl(4-methylphenyl)methanone.

Spectroscopic and Analytical Data

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques.[13] The expected data is summarized below.

5.1 Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050-3020 | Medium | Aromatic C-H stretch |

| ~2930, 2855 | Strong | Aliphatic C-H stretch (cyclohexyl) |

| ~1680 | Very Strong | C=O stretch (Aryl Ketone) |

| ~1610, 1510 | Medium-Strong | Aromatic C=C stretch |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.85 | d, J = 8.2 Hz | 2H | Aromatic H (ortho to C=O) |

| ~7.25 | d, J = 8.0 Hz | 2H | Aromatic H (meta to C=O) |

| ~3.20 | tt | 1H | Methine H (alpha to C=O) |

| ~2.42 | s | 3H | Methyl H (-CH₃) |

| ~1.20-1.95 | m | 10H | Cyclohexyl H (-CH₂-) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~203.5 | C=O (Ketone) |

| ~143.0 | Aromatic C (ipso, -CH₃) |

| ~135.0 | Aromatic C (ipso, -C=O) |

| ~129.5 | Aromatic C-H (ortho to C=O) |

| ~129.0 | Aromatic C-H (meta to C=O) |

| ~46.0 | Methine C (alpha to C=O) |

| ~29.5 | Cyclohexyl CH₂ |

| ~26.0 | Cyclohexyl CH₂ |

| ~25.8 | Cyclohexyl CH₂ |

| ~21.5 | Methyl C (-CH₃) |

5.3 Mass Spectrometry (MS)

MS analysis confirms the molecular weight and provides structural information through fragmentation patterns.

| m/z | Identity |

| 202 | [M]⁺ (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ (p-Toluoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Conclusion

This technical guide has established the definitive identity, properties, and synthetic methodology for cyclohexyl(4-methylphenyl)methanone. The detailed Friedel-Crafts acylation protocol, supported by a clear mechanistic rationale and a comprehensive analytical framework, provides researchers with a reliable pathway to access this valuable chemical intermediate. The structural motifs present in this compound are prevalent in numerous biologically active molecules, underscoring its potential as a foundational building block for future innovations in drug discovery and materials science.

References

- 1. cyclohexyl(4-methylphenyl)methanone-2789-44-8 - Thoreauchem [thoreauchem.com]

- 2. 2789-44-8 CAS MSDS (CYCLOHEXYL 4-METHYLPHENYL KETONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (4-Methoxyphenyl)(4-methylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (4-Methoxyphenyl)(4-propylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Cyclohexyl p-tolyl ketone: Molecular Structure, Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl p-tolyl ketone, also known as cyclohexyl(4-methylphenyl)methanone, is an aromatic ketone that holds interest within the realms of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a cyclohexyl ring and a p-tolyl group connected by a carbonyl moiety, provides a versatile scaffold for the development of novel chemical entities. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and analytical characterization. The insights provided herein are intended to support researchers in the effective utilization and further investigation of this compound.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 2789-44-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈O | [1][3] |

| Molecular Weight | 202.29 g/mol | [1][4] |

| IUPAC Name | Cyclohexyl(4-methylphenyl)methanone | [1] |

| Synonyms | This compound, Cyclohexyl-p-tolyl-methanone | [1] |

| SMILES | C(c1ccc(cc1)C)(=O)C2CCCCC2 | [3] |

Molecular Structure and Visualization

The structure of this compound consists of a central carbonyl group bonded to a cyclohexyl ring and a p-tolyl (4-methylphenyl) ring. The cyclohexyl ring typically adopts a stable chair conformation.

Caption: 2D Molecular Structure of this compound.

Synthesis Methodologies

The primary and most direct route for the synthesis of this compound is the Friedel-Crafts acylation of toluene with cyclohexanecarbonyl chloride. This electrophilic aromatic substitution reaction is a well-established method for the formation of aryl ketones.[5][6]

Friedel-Crafts Acylation: A Step-by-Step Protocol

This protocol is based on established procedures for Friedel-Crafts acylation reactions.[5][7][8]

Core Principle: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from cyclohexanecarbonyl chloride. This acylium ion is then attacked by the electron-rich toluene ring to form the ketone product. Due to the ortho-, para-directing effect of the methyl group on the toluene ring and steric hindrance, the major product is the para-substituted isomer.[6]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler) is assembled. The entire apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acyl chloride) is carefully added to a dry, non-reactive solvent such as dichloromethane (DCM) or carbon disulfide in the reaction flask.

-

Acyl Chloride Addition: Cyclohexanecarbonyl chloride (1.0 molar equivalent) is dissolved in a small amount of the reaction solvent and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride at 0-5 °C (ice bath).

-

Toluene Addition: Toluene (1.0 to 1.2 molar equivalents) is dissolved in the reaction solvent and added to the dropping funnel. This solution is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and water. This will decompose the aluminum chloride complex. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Structural Characterization and Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the p-tolyl group and the aliphatic protons of the cyclohexyl ring.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons meta to the carbonyl group will appear further upfield.

-

Methyl Protons: A singlet at approximately δ 2.4 ppm, corresponding to the methyl group on the tolyl ring.

-

Cyclohexyl Protons: A series of multiplets in the aliphatic region (typically δ 1.2-3.5 ppm). The proton on the carbon adjacent to the carbonyl group will be the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 200 ppm.

-

Aromatic Carbons: Several signals in the aromatic region (δ 125-145 ppm). The carbon attached to the carbonyl group and the carbon bearing the methyl group will have distinct chemical shifts.

-

Cyclohexyl Carbons: A set of signals in the aliphatic region (δ 25-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in the molecule.

-

C=O Stretch: A strong absorption band in the region of 1670-1690 cm⁻¹, characteristic of an aryl ketone.

-

C-H Stretches (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretches (Aromatic): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 202. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions corresponding to the cyclohexylcarbonyl cation and the p-tolyl cation.

Applications and Research Interest

While specific, widespread applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas of chemical research and development.

-

Analytical Chemistry: It has been utilized as an analyte in the development and validation of reverse-phase High-Performance Liquid Chromatography (HPLC) methods.[1] This suggests its utility as a standard or model compound in analytical separations.

-

Medicinal Chemistry and Drug Discovery: The cyclohexyl-phenyl ketone scaffold is present in molecules with demonstrated biological activity. For instance, derivatives of phencyclidine containing a cyclohexyl-phenyl moiety have been investigated for their analgesic properties. Furthermore, compounds with a 3-[3-(phenalkylamino)cyclohexyl]phenol structure have been explored as potential μ-opioid receptor (MOR) antagonists.[11][12] These findings suggest that this compound could serve as a valuable starting material or fragment for the synthesis of novel therapeutic agents targeting the central nervous system and other biological pathways.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound may not be universally available, information from structurally related compounds like Cyclohexyl phenyl ketone can provide guidance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet for detailed information on hazards, first aid measures, and disposal.

Conclusion

This compound is a compound with a well-defined molecular structure and predictable physicochemical and spectroscopic properties. Its synthesis is readily achievable through established methods like the Friedel-Crafts acylation. While its direct applications are currently emerging, its structural similarity to biologically active molecules makes it a compound of interest for further exploration in medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers to effectively synthesize, characterize, and explore the potential of this versatile ketone.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. aceschem.com [aceschem.com]

- 3. This compound [drugfuture.com]

- 4. Cyclohexyl m-tolyl ketone | C14H18O | CID 76763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. benchchem.com [benchchem.com]

- 9. Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. iris.unica.it [iris.unica.it]

- 12. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Cyclohexyl p-Tolyl Ketone in Organic Solvents

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical guide on the solubility of cyclohexyl p-tolyl ketone, a key intermediate in various synthetic pathways, within a range of common organic solvents. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of solubility, offers detailed experimental protocols for its determination, and presents a predicted solubility profile to guide solvent selection and process optimization.

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This compound, with its distinct molecular architecture combining a polar carbonyl group with non-polar cyclohexyl and tolyl moieties, exhibits a nuanced solubility profile. This guide offers a framework for understanding and predicting its behavior in various organic media, thereby empowering researchers to make informed decisions in their experimental designs.

Unveiling the Molecule: this compound

This compound is an aromatic ketone with the chemical formula C₁₄H₁₈O. Its structure, featuring a cyclohexyl ring and a p-tolyl group attached to a carbonyl carbon, dictates its physicochemical properties and, consequently, its solubility.

Physicochemical Properties Overview:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O | [1] |

| Molecular Weight | 202.29 g/mol | [2] |

| Appearance | Expected to be a solid or high-boiling liquid at room temperature | General knowledge |

| Polarity | Moderately polar | Inferred from structure |

Understanding these properties is the first step in predicting the compound's interaction with various solvents. The presence of the carbonyl group allows for dipole-dipole interactions and potential hydrogen bond acceptance, while the bulky non-polar rings favor interactions with non-polar solvents.[3]

The Theoretical Bedrock of Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, a delicate balance of forces governs its dissolution.

3.1 Intermolecular Forces at Play:

-

Van der Waals Forces (Dispersion and Dipole-Dipole): The non-polar cyclohexyl and tolyl groups will primarily interact with solvents through London dispersion forces. The polar carbonyl group will engage in stronger dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.[5]

The overall solubility will depend on the net enthalpy change of the dissolution process, which includes the energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

3.2 Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] A solvent is likely to dissolve a solute if their HSP values are similar.

Hansen Solubility Parameters of Selected Solvents (MPa⁰⁵):

| Solvent | δD | δP | δH |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

Data compiled from various sources.[7][8][9]

Predicted Solubility Profile of this compound

In the absence of direct experimental data, a qualitative solubility profile can be predicted based on the structural characteristics of this compound and the properties of common organic solvents. The significant non-polar character imparted by the cyclohexyl and tolyl groups suggests good solubility in non-polar and moderately polar solvents.

Predicted Qualitative Solubility at Ambient Temperature:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| n-Hexane | Non-Polar | Sparingly Soluble to Soluble | The large non-polar groups of the solute will interact favorably with the non-polar solvent. |

| Toluene | Non-Polar (Aromatic) | Highly Soluble | The aromatic nature of both the solvent and the tolyl group of the solute will lead to favorable π-π stacking interactions. |

| Moderately Polar Solvents | |||

| Dichloromethane | Polar Aprotic | Highly Soluble | The polarity of dichloromethane is sufficient to interact with the carbonyl group, while its organic nature accommodates the non-polar parts of the molecule. |

| Diethyl Ether | Moderately Polar | Soluble | Similar to dichloromethane, it offers a balance of polarity and non-polar character. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester group can interact with the ketone's carbonyl group, and the ethyl and acetyl groups provide a non-polar character. |

| Acetone | Polar Aprotic | Soluble | As a ketone itself, acetone is expected to be a good solvent for another ketone due to similar intermolecular forces.[5] |

| Polar Protic Solvents | |||

| Ethanol | Polar Protic | Moderately Soluble | The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen, but the non-polar bulk of the solute may limit high solubility. |

| Methanol | Polar Protic | Sparingly Soluble | Methanol is more polar than ethanol, and the energetic cost of disrupting its strong hydrogen-bonding network to accommodate the large non-polar solute is higher. |

| Water | Highly Polar | Insoluble | The large, non-polar cyclohexyl and tolyl groups make the molecule too hydrophobic to dissolve in water.[3] |

Experimental Determination of Solubility: A Practical Guide

Accurate solubility data is best obtained through experimental measurement. The following section details robust protocols for determining the solubility of this compound.

5.1 Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

5.2 Gravimetric Method [10]

This classic method is straightforward and does not require sophisticated instrumentation.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, pre-weighed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once all the solvent has evaporated, weigh the evaporating dish containing the solid residue.

-

Calculate the solubility in g/100 mL or other desired units.

Self-Validation: The experiment should be repeated until consistent results are obtained. The presence of residual solid in the equilibration vial confirms that a saturated solution was achieved.

5.3 High-Performance Liquid Chromatography (HPLC) Method [11]

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with a strong chromophore.

Protocol:

-

Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting peak area against concentration.

-

Carefully take an aliquot of the clear supernatant from the saturated solution, and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Self-Validation: The linearity of the calibration curve (R² > 0.99) is crucial. A quality control standard should be run periodically to ensure the stability of the instrument's response.

5.4 UV-Vis Spectrophotometric Method

This method is suitable if this compound has a distinct UV-Vis absorbance peak.

Protocol:

-

Prepare a saturated solution as described previously.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to create a calibration curve (absorbance vs. concentration).

-

Dilute a known volume of the clear supernatant from the saturated solution with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration from the calibration curve and calculate the original solubility.

Self-Validation: The Beer-Lambert law should be linear over the concentration range used. A blank sample (pure solvent) should be used to zero the spectrophotometer.

Practical Applications in Research and Development

Understanding the solubility of this compound is paramount for several applications:

-

Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, which can significantly impact reaction rates and yields.

-

Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is essential for developing effective recrystallization procedures to obtain a high-purity product. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

-

Chromatographic Separation: In both analytical and preparative chromatography, solvent selection is critical. The solubility of the compound in the mobile phase affects its retention time and the overall separation efficiency.

-

Formulation Development: For applications where this compound is part of a final product, its solubility in various delivery vehicles is a key consideration for ensuring product stability and efficacy.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical principles with practical experimental protocols, researchers and drug development professionals are better equipped to handle this important chemical intermediate. While a predicted solubility profile is offered as a starting point, it is strongly recommended that experimental determination be carried out for applications requiring precise solubility data. The methodologies outlined herein provide a robust framework for obtaining such critical information, ultimately facilitating more efficient and effective scientific discovery and product development.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [drugfuture.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmaguru.co [pharmaguru.co]

The Cyclohexyl Ketone Scaffold: A Privileged Motif for Modern Drug Discovery and Beyond

Abstract

The substituted cyclohexyl ketone motif is a cornerstone in modern chemical and pharmaceutical research. Its inherent three-dimensionality, conformational flexibility, and synthetic accessibility make it a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets with high affinity and specificity. This in-depth guide explores the core attributes of substituted cyclohexyl ketones, detailing advanced synthetic strategies and showcasing their burgeoning applications in medicinal chemistry, particularly in the development of novel therapeutics for oncology, virology, and neurodegenerative diseases. We provide field-proven insights into experimental design, detailed protocols for key transformations, and a forward-looking perspective on the untapped potential of this versatile chemical entity.

Introduction: The Strategic Value of a Non-Flat Scaffold

In an era of drug discovery dominated by flat, aromatic ring systems, C(sp³)-rich aliphatic motifs like the cyclohexyl ketone are gaining significant attention for their ability to explore a broader, more complex chemical space.[1] Unlike their planar counterparts, substituted cyclohexanes adopt distinct chair and boat conformations, allowing for precise spatial arrangement of functional groups. This three-dimensionality is crucial for interacting with the intricate, non-planar binding pockets of biological targets such as enzymes and receptors.

The ketone functionality provides a key reactive handle for further chemical modification while also serving as a critical hydrogen bond acceptor in ligand-target interactions. The strategic placement of substituents on the cyclohexyl ring allows for fine-tuning of a molecule's physicochemical properties, including solubility, metabolic stability, and cell permeability—all critical parameters in the journey from a laboratory "hit" to a clinical candidate.[1]

Synthetic Strategies: Accessing Chemical Diversity

The utility of the cyclohexyl ketone scaffold is directly linked to the efficiency and versatility of its synthesis. Modern organic chemistry offers a robust toolkit for creating diverse libraries of these compounds, enabling comprehensive structure-activity relationship (SAR) studies.

Foundational Annulation Reactions

Classical methods remain highly relevant for constructing the core cyclohexanone ring. The Robinson annulation , a tandem Michael addition and intramolecular aldol condensation, is a powerful method for forming substituted cyclohexenones from α,β-unsaturated ketones and enolates.[2] Similarly, Claisen-Schmidt condensation to form chalcones, followed by cyclocondensation with reagents like ethyl acetoacetate, provides a reliable route to highly functionalized cyclohexenone derivatives.[2][3]

Modern Catalytic Approaches

Recent advances have introduced milder and more efficient synthetic routes. Tandem catalysis involving photoredox and carbene catalysts, for instance, enables a formal [5+1] cycloaddition to construct substituted cyclohexanones under mild conditions, avoiding the need for strong bases or expensive metals.[4] This approach highlights a shift towards more sustainable and atom-economical synthetic strategies.[4]

Workflow: Rational Design and Synthesis of a Substituted Cyclohexyl Ketone Library

Caption: A generalized workflow for the discovery of bioactive substituted cyclohexyl ketones.

Research Applications in Medicinal Chemistry

The true power of the substituted cyclohexyl ketone scaffold lies in its proven track record as a core component of bioactive molecules across diverse therapeutic areas.

Oncology: Targeting the Engines of Cell Proliferation

Kinases are a major class of drug targets in oncology, and the cyclohexyl motif has proven highly effective in the design of potent and selective inhibitors.

-

Cyclin-Dependent Kinases (CDKs): CDK12 is a key regulator of transcription, and its inhibition can sensitize cancer cells to DNA-damaging agents. A novel class of inhibitors features a trans-4-aminocyclohexyl core, which correctly orients the arylurea and cyanopyridine moieties for optimal binding and potent CDK12 inhibition.[5] This highlights the role of the cyclohexane ring as a rigid scaffold for positioning pharmacophoric elements.

-

Polo-Like Kinase 1 (PLK1): Virtual docking studies have shown that compounds like 1-(4-cyclohexylphenyl)ethanone exhibit strong binding to the kinase domain of PLK1, a critical enzyme in mitosis, suggesting its potential as a promising starting point for novel anticancer agents.[6]

-

Pin1 Inhibitors: Substrate-analogue inhibitors incorporating a cyclohexyl ketone moiety have been designed to target Pin1, a peptidyl-prolyl isomerase overexpressed in many cancers.[7] Molecular modeling revealed that these inhibitors preferentially adopt a trans-diaxial conformation upon binding to the Pin1 active site, providing crucial insights into the enzyme's mechanism.[7]

| Compound Class | Target Kinase | Key Structural Feature | Significance |

| Arylurea Derivatives | CDK12 | trans-4-aminocyclohexyl | Provides rigid orientation for optimal binding and selectivity.[5] |

| Phenyl Ethanones | PLK1 | 4-cyclohexylphenyl | The cyclohexyl group likely engages a hydrophobic pocket in the enzyme.[6] |

| Peptide Analogues | Pin1 | Cyclohexyl ketone | Mimics the substrate's transition state, adopting a specific conformation in the active site.[7] |

Table 1: Examples of Substituted Cyclohexyl Ketones in Oncology Research.

Antiviral Drug Development

The search for new antiviral agents is a global health priority. Cyclic ketones, including cyclohexyl derivatives, have demonstrated promising activity against a range of viruses.

-

Mayaro Virus (MAYV): A series of synthetic cyclic ketones were screened for activity against MAYV, an emerging arbovirus. One compound, a xanthenodione featuring fused cyclohexenone rings, showed notable antiviral activity in both pre- and post-treatment assays, indicating its potential to interfere with multiple stages of the viral life cycle.[8]

-

Broad-Spectrum Activity: Cycloheximide, a natural product containing a substituted cyclohexanone ring, exhibits strong inhibitory activity against a wide array of RNA viruses (including HIV-1 and influenza) and DNA viruses (such as HSV).[9] Structure-activity relationship studies have revealed that the carbonyl group on the cyclohexane ring is essential for its antiviral activity.[9]

-

Nucleoside Analogues: Synthetic nucleoside analogues incorporating a cis-substituted cyclohexenyl or cyclohexanyl ring in place of the traditional ribose sugar have been synthesized and evaluated.[10] Several of these compounds showed moderate activity against Herpes Simplex Virus (HSV-1) and coxsackie viruses, demonstrating that the cyclohexyl ring can function as an effective bioisostere for the sugar moiety in nucleoside-based therapeutics.[10]

Neurodegenerative Diseases: A Neuroprotective Role?

While research into specific substituted cyclohexyl ketone drugs for neurodegeneration is emerging, the role of ketones in general provides a strong rationale for their investigation. Ketogenic diets, which elevate the body's levels of ketone bodies, have shown neuroprotective effects in models of Alzheimer's and Parkinson's disease.[11][12][13] The proposed mechanisms include:

-

Improved Mitochondrial Bioenergetics: Ketone bodies provide an alternative, more efficient energy source for the brain compared to glucose, reducing oxidative stress.[12][14]

-

Reduced Neuroinflammation: Ketone bodies can modulate inflammatory pathways, which are known to contribute to the pathology of several neurodegenerative diseases.[11][14]

-

Modulation of Neurotransmission: Ketogenic therapies can decrease glutamate excitotoxicity and increase levels of the inhibitory neurotransmitter GABA, helping to protect neurons.[14]

This creates a compelling hypothesis: could synthetically accessible, substituted cyclohexyl ketones be designed as stable, brain-penetrant molecules that mimic the neuroprotective effects of endogenous ketone bodies? This represents a fertile and largely unexplored area for drug discovery.

Experimental Protocol: Stereoselective Synthesis of a 2-Substituted Cyclohexanone

This protocol describes a representative procedure for the asymmetric transfer hydrogenation of a cyclohexenone, a key step in accessing chiral substituted cyclohexanones.

Objective: To synthesize (R)-2-methylcyclohexanone from 2-methylcyclohex-2-en-1-one with high enantioselectivity.

Causality: Asymmetric transfer hydrogenation using a bifunctional ruthenium catalyst is chosen for its proven ability to deliver high stereocontrol. The catalyst facilitates the transfer of a hydride from a hydrogen donor (formic acid/triethylamine) to the enone in a stereodefined manner, establishing the chiral center.

Materials:

-

2-methylcyclohex-2-en-1-one

-

(R,R)-RuCl[(p-cymene)(TsDPEN)] catalyst

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

Azeotrope Preparation: In a round-bottom flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Reaction Setup: To a separate oven-dried flask under an inert atmosphere (N₂ or Ar), add 2-methylcyclohex-2-en-1-one (1.0 mmol) and the (R,R)-Ru catalyst (0.01 mmol, 1 mol%).

-

Solvent and Reagent Addition: Add anhydrous DCM (5 mL) to dissolve the reactants. Then, add the HCOOH/Et₃N azeotrope (5 equivalents).

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure and purity of the resulting (R)-2-methylcyclohexanone using ¹H NMR and Mass Spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC or GC.

Future Perspectives and Conclusion

The substituted cyclohexyl ketone is far more than a simple cyclic building block. It is a dynamic and versatile scaffold with proven applications in tackling some of the most challenging diseases. Future research will likely focus on several key areas:

-

New Synthetic Methodologies: Development of novel catalytic systems for the late-stage functionalization of complex cyclohexyl ketone cores will allow for rapid diversification and optimization of lead compounds.[1]

-

Bio-inspired Design: As seen with cycloheximide, nature provides a rich source of inspiration. The synthesis of natural product analogues built around a cyclohexyl ketone core will continue to be a fruitful avenue for discovery.[9]

-

Targeting New Disease Areas: The scaffold's potential in areas like metabolic disorders and inflammatory diseases remains underexplored. Its ability to mimic endogenous molecules (like ketones in neurology) suggests broad applicability.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [Antiviral activities of cycloheximide and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Ketogenic Diet on Neuroinflammation in Neurodegenerative Diseases [aginganddisease.org]

- 12. mdpi.com [mdpi.com]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Ketogenic Metabolism in Neurodegenerative Diseases: Mechanisms of Action and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Dissociative Anesthetics: A Technical Guide to the Discovery and History of Aryl Cyclohexyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aryl cyclohexyl ketones, a class of psychoactive compounds, have carved a unique and complex path through the annals of medicinal chemistry and pharmacology. From their initial synthesis in the early 20th century to their development as groundbreaking anesthetic agents and their more recent exploration as rapid-acting antidepressants, this class of molecules has consistently challenged and expanded our understanding of neuropharmacology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of aryl cyclohexyl ketones, with a particular focus on the seminal compounds phencyclidine (PCP) and its safer analogue, ketamine. We will delve into the pivotal moments of their creation, the evolution of their synthesis, their complex mechanism of action, and the structure-activity relationships that govern their profound physiological effects. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this enigmatic and influential class of compounds.

The Genesis of a New Pharmacological Class: The Story of Phencyclidine (PCP)

The journey into the world of aryl cyclohexyl ketones began not with a targeted search for a new class of drugs, but through exploratory synthetic chemistry. While the first arylcyclohexylamine, PCA (1-phenylcyclohexan-1-amine), was synthesized in 1907, it was not until the mid-20th century that the anesthetic potential of this chemical family was recognized.[1]

In the 1950s, the pharmaceutical company Parke-Davis was actively seeking novel anesthetic agents.[2] In 1956, chemist Victor Maddox, while working at Parke-Davis, synthesized 1-(1-phenylcyclohexyl)piperidine, a compound that would later be known as phencyclidine, or PCP.[3][4][5] The initial preclinical studies on PCP, conducted by Parke-Davis pharmacologist Dr. Graham Chen, revealed its potent anesthetic and analgesic properties.[6]

Under the trade name Sernyl, PCP was investigated for its potential as a surgical anesthetic.[2][3] Clinical trials in 1958 demonstrated its ability to induce a state of "dissociative anesthesia," characterized by profound analgesia, amnesia, and a sense of detachment from the environment, without causing significant cardiorespiratory depression.[7] However, this promising profile was marred by a high incidence of severe and prolonged postoperative side effects, including hallucinations, delirium, agitation, and psychosis, affecting roughly 15% of patients.[2][7] These adverse effects ultimately led to the discontinuation of PCP for human use in 1965.[2][4]

The Quest for a Safer Alternative: The Birth of Ketamine

The problematic side-effect profile of PCP did not extinguish interest in the therapeutic potential of aryl cyclohexyl ketones. Researchers at Parke-Davis, recognizing the unique anesthetic properties of this class, embarked on a mission to synthesize a safer alternative with a shorter duration of action and fewer psychotomimetic effects.

This endeavor fell to chemist Dr. Calvin Stevens, a consultant for Parke-Davis.[3][8][9] Through systematic modifications of the PCP structure, Stevens synthesized a new compound in 1962: CI-581, which would later be named ketamine.[3][10] The key structural difference was the addition of a ketone group on the cyclohexyl ring.

Initial human trials of ketamine were conducted in 1964 on volunteer prisoners at Jackson Prison in Michigan, led by pharmacologist Dr. Edward Domino and anesthesiologist Dr. Guenter Corssen.[3] The results were promising. Ketamine produced a similar state of dissociative anesthesia to PCP but with a significantly shorter duration of action and a lower incidence of severe emergent reactions.[9][11] Participants described feelings of floating and disconnection, which led to the characterization of ketamine as a "dissociative anesthetic."[9]

By 1970, the U.S. Food and Drug Administration (FDA) had approved ketamine for medical use, and it quickly became a valuable tool in both human and veterinary medicine, particularly in emergency and battlefield situations due to its rapid onset and safety profile.[10][11]

The Chemistry of Creation: Synthesis of Aryl Cyclohexyl Ketones

The synthesis of aryl cyclohexyl ketones has evolved since their initial discovery. The foundational methods developed at Parke-Davis laid the groundwork for subsequent refinements and alternative routes.

Synthesis of Phencyclidine (PCP)

The original synthesis of phencyclidine by Maddox and his colleagues at Parke-Davis involved the reaction of a Grignard reagent with a nitrile.[5][12][13][14][15] This method remains a classic example of the formation of this class of compounds.

Experimental Protocol: Synthesis of 1-(1-Phenylcyclohexyl)piperidine (Phencyclidine) [5][12]

Step 1: Preparation of 1-Piperidinocyclohexanecarbonitrile

-

To a solution of sodium bisulfite in water, add cyclohexanone.

-

A solution of sodium cyanide and piperidine in water is then added to the mixture.

-